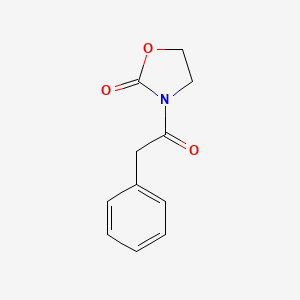
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fenilacetil)-1,3-oxazolidin-2-ona es un compuesto orgánico que pertenece a la clase de las oxazolidinonas. Se caracteriza por un anillo de cinco miembros que contiene átomos de nitrógeno y oxígeno, con un grupo fenilacetilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Fenilacetil)-1,3-oxazolidin-2-ona típicamente involucra la reacción de cloruro de fenilacetilo con un precursor de oxazolidinona adecuado. Un método común involucra el uso del ácido de Meldrum como intermedio. La reacción procede de la siguiente manera:
Preparación del ácido de Meldrum fenilacetilo: El cloruro de fenilacetilo se hace reaccionar con el ácido de Meldrum en presencia de una base como la piridina en un disolvente anhidro como el diclorometano. La mezcla de reacción se enfría y se agita para obtener el intermedio ácido de Meldrum fenilacetilo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, el uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Fenilacetil)-1,3-oxazolidin-2-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de oxazolidinona correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de productos de oxazolidinona reducidos.
Sustitución: El grupo fenilacetilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como los haluros de alquilo o los cloruros de acilo en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolidinona con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos de oxazolidinona más simples.
Aplicaciones Científicas De Investigación
3-(2-Fenilacetil)-1,3-oxazolidin-2-ona tiene varias aplicaciones de investigación científica:
Síntesis Orgánica: Sirve como intermedio valioso en la síntesis de varios compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Productos Farmacéuticos: El compuesto se explora por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para el diseño de nuevos agentes terapéuticos.
Estudios Biológicos: Se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Aplicaciones Industriales: El compuesto encuentra aplicaciones en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Fenilacetil)-1,3-oxazolidin-2-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor de ciertas enzimas, afectando así las vías bioquímicas. Por ejemplo, puede inhibir las enzimas implicadas en la síntesis de la pared celular bacteriana, lo que lo convierte en un posible candidato para el desarrollo de fármacos antibacterianos .
Comparación Con Compuestos Similares
Compuestos Similares
Fenilacetil-CoA: Un intermedio clave en la degradación de compuestos aromáticos.
Fenilacetaldehído: Un derivado de aldehído con características estructurales similares.
Ácido fenilacético: Un ácido aromático simple relacionado con el grupo fenilacetilo
Singularidad
3-(2-Fenilacetil)-1,3-oxazolidin-2-ona es único debido a su estructura de anillo de oxazolidinona combinada con el grupo fenilacetilo. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
SXQXGKCBXDTYCZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















